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molecular formula C11H6F2N2O B8563466 2,4-Difluoro-5-(pyrimidin-5-yl)benzaldehyde

2,4-Difluoro-5-(pyrimidin-5-yl)benzaldehyde

Cat. No. B8563466
M. Wt: 220.17 g/mol
InChI Key: BZMCMCMWYXASML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598161B2

Procedure details

A mixture of bis(triphenylphosphine)palladium(II) chloride (0.56 g, 0.80 mmol), pyrimidin-5-ylboronic acid (0.99 g, 8.0 mmol), 5-bromo-2,4-difluorobenzaldehyde (0.88 g, 3.98 mmol), cesium carbonate (2.59 g, 7.96 mmol) in DME (13 mL), EtOH (7 mL) and water (7 mL) was heated at 100° C. for 45 min, and the crude reaction mixture was subjected to HPLC separation eluting with 0-100% A/B (A: 95% H2O/5% MeCN, 10 MM NH4OAc; B: 5% H2O/95% MeCN, 10 mM NH4OAC over 30 min period to give the title compound as a white solid (450 mg, 51% yield). 1H NMR (500 MHz, CHLOROFORM-d) δ 10.40-10.33 (m, 1H), 9.28 (s, 1H), 8.94 (d, J=1.2 Hz, 2H), 8.06 (dd, J=8.4, 7.8 Hz, 1H), 7.15 (t, J=9.9 Hz, 1H), 10.37 (s, 1H).
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.59 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.56 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5](B(O)O)[CH:4]=[N:3][CH:2]=1.Br[C:11]1[C:12]([F:20])=[CH:13][C:14]([F:19])=[C:15]([CH:18]=1)[CH:16]=[O:17].C(=O)([O-])[O-].[Cs+].[Cs+]>COCCOC.CCO.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:19][C:14]1[CH:13]=[C:12]([F:20])[C:11]([C:5]2[CH:6]=[N:1][CH:2]=[N:3][CH:4]=2)=[CH:18][C:15]=1[CH:16]=[O:17] |f:2.3.4,^1:39,58|

Inputs

Step One
Name
Quantity
0.99 g
Type
reactant
Smiles
N1=CN=CC(=C1)B(O)O
Name
Quantity
0.88 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C=O)C1)F)F
Name
cesium carbonate
Quantity
2.59 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
13 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
7 mL
Type
solvent
Smiles
CCO
Name
Quantity
7 mL
Type
solvent
Smiles
O
Name
Quantity
0.56 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was subjected to HPLC separation
WASH
Type
WASH
Details
eluting with 0-100% A/B (A: 95% H2O/5% MeCN, 10 MM NH4OAc

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=O)C=C(C(=C1)F)C=1C=NC=NC1
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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